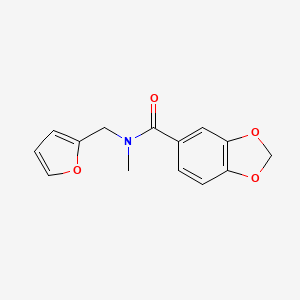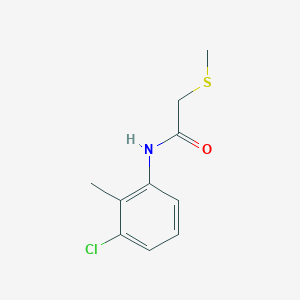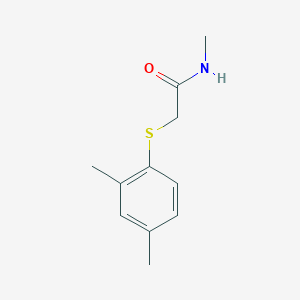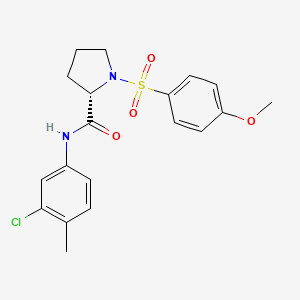
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide, also known as AG-1478, is a small molecule inhibitor that has been extensively studied in scientific research applications. It is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which plays a critical role in the regulation of cell growth, proliferation, and survival.
Mécanisme D'action
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide acts as a competitive inhibitor of the ATP binding site on the EGFR tyrosine kinase domain. By binding to this site, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide prevents the phosphorylation of downstream signaling molecules, leading to the inhibition of cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been shown to have potent biochemical and physiological effects in vitro and in vivo. It inhibits the growth and survival of cancer cells by inducing cell cycle arrest and apoptosis. N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been shown to promote wound healing and tissue repair by stimulating the proliferation and migration of epithelial cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments, including its potency, selectivity, and specificity for EGFR inhibition. It is also relatively easy to synthesize and purify, making it a cost-effective tool for research. However, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has some limitations, including its potential off-target effects and the need for careful dosing to avoid toxicity.
Orientations Futures
There are several future directions for research on N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide. One area of interest is the development of novel EGFR inhibitors with improved potency and selectivity. Another area of interest is the identification of biomarkers that can predict the response to EGFR inhibition in cancer patients. Additionally, N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide could be used as a tool to study the role of EGFR in other physiological and pathological processes, such as inflammation and tissue repair. Finally, the combination of N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide with other targeted therapies could be explored to improve the efficacy of cancer treatment.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide involves several steps, including the protection of the furan ring, the introduction of the benzodioxole ring, and the coupling of the amide group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has been widely used in scientific research applications to study the role of EGFR in various physiological and pathological processes, including cancer, inflammation, and wound healing. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide has also been used to study the effects of EGFR inhibition on wound healing and tissue repair.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-15(8-11-3-2-6-17-11)14(16)10-4-5-12-13(7-10)19-9-18-12/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPREFPPYHWZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N-methyl-1,3-benzodioxole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2-fluorophenyl)methyl]-N-methylcyclopentanecarboxamide](/img/structure/B7475522.png)


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)
![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)



![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)